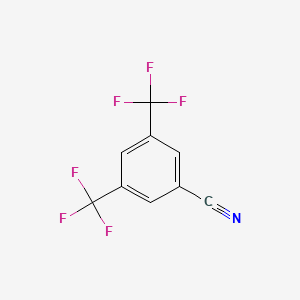

3,5-Bis(trifluoromethyl)benzonitrile

概要

説明

3,5-Bis(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₃F₆N. It is characterized by the presence of two trifluoromethyl groups attached to a benzonitrile core. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethyl groups to a benzonitrile core. One common method involves the reaction of 3,5-dibromobenzonitrile with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst like copper powder. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the complete substitution of bromine atoms with trifluoromethyl groups .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .

化学反応の分析

Types of Reactions: 3,5-Bis(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or organolithium compounds are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Amides: Formed from nucleophilic substitution of the nitrile group.

Primary Amines: Resulting from the reduction of the nitrile group.

Oxidized Derivatives: Depending on the specific oxidizing conditions.

科学的研究の応用

Organic Synthesis

3,5-Bis(trifluoromethyl)benzonitrile serves as a crucial building block in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals due to its unique trifluoromethyl groups that enhance the lipophilicity and metabolic stability of the resulting compounds.

- Example : It has been used in the synthesis of selinexor, an anti-cancer drug targeting specific cellular pathways.

Biochemical Studies

In biological research, this compound is employed to explore enzyme interactions and cellular mechanisms. It has been shown to modulate the activity of cytochrome P450 enzymes, which are critical for the metabolism of various substances.

- Case Study : Research indicates that this compound can influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting processes like cell proliferation and apoptosis.

Medicinal Chemistry

The compound is investigated for its therapeutic potential in drug development. Its ability to interact with specific enzymes makes it a candidate for designing inhibitors or modulators for various diseases.

- Research Insight : Studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, highlighting its potential as a lead compound in medicinal chemistry .

Industrial Applications

In industry, this compound is used to produce specialty chemicals with unique properties such as high thermal stability and resistance to chemical degradation.

- Application Example : It is utilized in the formulation of high-performance materials that require robust chemical resistance .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Synthesis of selinexor |

| Biochemical Studies | Modulation of enzyme activity and cellular processes | Interaction with cytochrome P450 enzymes |

| Medicinal Chemistry | Development of therapeutic agents targeting specific enzymes | Inhibitors for cancer treatment |

| Industrial Applications | Production of specialty chemicals with enhanced properties | High-performance materials |

作用機序

The mechanism of action of 3,5-Bis(trifluoromethyl)benzonitrile is largely dependent on its chemical structure. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets. In medicinal chemistry, it is often used to modulate the activity of enzymes or receptors by altering the electronic environment of the active site .

類似化合物との比較

3,5-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

3,5-Dimethylbenzonitrile: Contains methyl groups instead of trifluoromethyl groups.

3,5-Difluorobenzonitrile: Features fluorine atoms instead of trifluoromethyl groups.

Uniqueness: 3,5-Bis(trifluoromethyl)benzonitrile is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .

生物活性

3,5-Bis(trifluoromethyl)benzonitrile (CAS Number: 27126-93-8) is an organic compound characterized by its unique trifluoromethyl groups attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C₉H₃F₆N

- Molecular Weight : 239.12 g/mol

- Structure : The presence of two trifluoromethyl groups enhances the compound's lipophilicity and influences its interactions with biological targets.

This compound is primarily recognized for its role as a synthetic intermediate in the production of bioactive compounds, including the FDA-approved drug selinexor. Its mechanism of action involves:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to either inhibition or modulation of enzyme activity, impacting metabolic processes.

- Cell Signaling Modulation : It has been shown to influence key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant biological activity:

- Enzyme Modulation : At low concentrations, it can enhance enzyme activity and metabolic processes. However, at higher doses, it may exhibit inhibitory effects.

- Gene Expression Regulation : The compound can bind to transcription factors, thereby influencing gene expression related to cellular growth and differentiation.

Case Studies and Research Findings

- Selinexor Development : Research indicates that this compound is a precursor in the synthesis of selinexor, which has shown efficacy in treating multiple myeloma. Selinexor operates by inhibiting exportin 1 (XPO1), a protein involved in nuclear transport .

- Pharmacological Studies : Studies on similar trifluoromethyl-containing compounds have indicated enhanced potency against various biological targets due to the electron-withdrawing nature of the trifluoromethyl group. This includes improved inhibition of serotonin uptake and other enzymatic activities .

Applications in Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is utilized as a building block for synthesizing pharmaceuticals and agrochemicals due to its reactive nitrile group .

- Biochemical Probes : The compound is employed in studies aimed at understanding enzyme mechanisms and cellular processes .

Summary Table of Biological Activities

特性

IUPAC Name |

3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKHHAOIHXHOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181588 | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-93-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27126-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27126-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-BIS(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2P78CB3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,5-bis(trifluoromethyl)benzonitrile used as a ligand in the iridium and rhodium complexes studied?

A1: this compound is a strongly electron-withdrawing nitrile ligand. When coordinated to a metal center, it can modulate the electron density at the metal, influencing the complex's reactivity. In the studies cited, researchers used NCArF to create coordinatively unsaturated complexes, meaning the metal center has an empty coordination site available for binding with other molecules, such as oxygen atom transfer reagents. [, , ]

Q2: How does the presence of this compound impact the reactivity of the iridium and rhodium complexes towards oxygen atom transfer reagents?

A2: The research suggests that while the NCArF ligand itself is susceptible to oxidation, its presence in the complex can influence the site of oxygen atom transfer. For example, in the reaction of [Ir(Cp*)(phpy)(NCArF)][B(ArF)4] with 2-tert-butylsulfonyliodosobenzene, the initial oxygen atom transfer occurs at the carbon of the coordinated NCArF ligand. [] This is followed by a rearrangement reaction, ultimately leading to the oxidation of the 2-phenylene-κC1′-pyridine-κN (phpy) ligand. This highlights the complex reactivity pathways that can occur in these systems and the non-innocence of seemingly ancillary ligands like NCArF.

Q3: What challenges are associated with using this compound in the context of oxidation catalysis?

A3: The studies indicate that this compound, while useful for tuning electronic properties, can be susceptible to oxidation itself. [] This is problematic in the development of robust oxidation catalysts, as ligand degradation pathways can lead to catalyst deactivation. Understanding these degradation pathways is crucial for designing more robust and long-lived catalysts for applications like water oxidation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。